molecular formula C11H13NO2 B2723198 4-(3,5-Dimethylphenyl)oxazolidin-2-one CAS No. 1496928-42-7

4-(3,5-Dimethylphenyl)oxazolidin-2-one

Cat. No.: B2723198
CAS No.: 1496928-42-7
M. Wt: 191.23
InChI Key: AQJSDWTVETXNQT-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethylphenyl)oxazolidin-2-one” is a chemical compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties .


Synthesis Analysis

The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which “this compound” is a part of, is based on a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . This strategy also permits a straightforward and concise asymmetric total synthesis .

Scientific Research Applications

Synthesis of Chiral Oxazolidin-2-ones

Chiral oxazolidin-2-ones, including derivatives like 4-(3,5-Dimethylphenyl)oxazolidin-2-one, are valuable as chiral auxiliaries in synthetic chemistry. They have been employed in practical, one-pot preparations of chiral 4,5-disubstituted oxazolidin-2-ones with high enantioselectivities. These compounds play a crucial role in asymmetric synthesis, serving as intermediates in the synthesis of bioactive molecules and pharmaceuticals (Barta et al., 2000).

Framework in Synthetic Organic Chemistry

The oxazolidin-2-one ring is a popular framework in synthetic organic chemistry, appreciated for its versatility in constructing complex molecular structures. It acts as a cyclic carbamate skeleton, often used in the synthesis of enantiomerically pure compounds, and as protective groups for 1,2-aminoalcohol systems. This versatility underscores the compound's significance in the development of new synthetic methodologies (Zappia et al., 2007).

Hydrogen Bonds and Stacking Interactions

Oxazolidin-2-ones, including the 4-(3,5-Dimethylphenyl) derivative, are studied for their crystal structures, showcasing weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These structural insights are vital for understanding the compound's behavior in various chemical environments and for designing compounds with desired physical properties (Nogueira et al., 2015).

Antioxidant Activity Evaluation

The structural motif of oxazolidin-2-one has been explored for its potential in yielding compounds with antioxidant properties. Such investigations aim to broaden the therapeutic applications of oxazolidin-2-one derivatives, including this compound, in combating oxidative stress-related diseases (Chaban et al., 2013).

Inhibition of Δ-5 Desaturase

Research into oxazolidin-2-one derivatives for inhibiting Δ-5 desaturase (D5D), a key enzyme in fatty acid metabolism, highlights the compound's potential in therapeutic applications. The optimization of these inhibitors can lead to novel treatments for metabolic disorders, showcasing the compound's relevance in medicinal chemistry (Fujimoto et al., 2017).

Mechanism of Action

Target of Action

It is known that oxazolidin-2-ones, a class of compounds to which 4-(3,5-dimethylphenyl)oxazolidin-2-one belongs, have been used as antibacterial agents .

Mode of Action

Oxazolidin-2-ones, in general, have a unique mechanism of action . They are known to inhibit bacterial protein synthesis , which could potentially be a mode of action for this compound.

Biochemical Pathways

Given the potential antibacterial activity of oxazolidin-2-ones , it can be inferred that this compound might affect the protein synthesis pathway in bacteria.

Result of Action

Given the potential antibacterial activity of oxazolidin-2-ones , it can be inferred that this compound might inhibit bacterial protein synthesis, leading to the death of the bacteria.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJSDWTVETXNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2COC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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